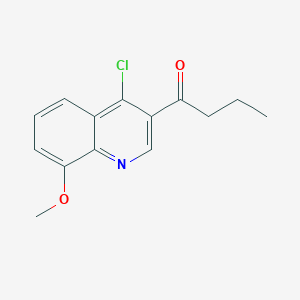
1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives have been extensively studied due to their diverse biological activities and industrial applications. This compound, with its specific substituents, offers interesting properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-8-methoxyquinoline with butyryl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to obtaining high-quality products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
4-Chloro-8-methoxyquinoline: Shares the core structure but lacks the butyryl group.
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Another derivative with different substituents.
4-Chloro-7-methoxyquinoline: Similar structure with a different position of the methoxy group .
Uniqueness: 1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one is unique due to the presence of the butyryl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its potential as a pharmaceutical intermediate and its effectiveness in various applications .
Properties
CAS No. |
115607-76-6 |
|---|---|
Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
1-(4-chloro-8-methoxyquinolin-3-yl)butan-1-one |
InChI |
InChI=1S/C14H14ClNO2/c1-3-5-11(17)10-8-16-14-9(13(10)15)6-4-7-12(14)18-2/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
BKSSXCHSLZUWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














